1-ethyl-3-(1H-indol-3-yl)-1-phenylurea
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Overview
Description
1-ethyl-3-(1H-indol-3-yl)-1-phenylurea is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-(1H-indol-3-yl)-1-phenylurea typically involves the reaction of 1-ethyl-1H-indole-3-carboxylic acid with phenyl isocyanate. The reaction is usually carried out in the presence of a base such as triethylamine, under reflux conditions, to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity in industrial production.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3-(1H-indol-3-yl)-1-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
1-ethyl-3-(1H-indol-3-yl)-1-phenylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-ethyl-3-(1H-indol-3-yl)-1-phenylurea involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various biological receptors, leading to modulation of cellular processes. The compound may inhibit or activate specific enzymes or receptors, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-3-(1H-indol-3-yl)-1-phenylcarbamate
- 1-ethyl-3-(1H-indol-3-yl)-1-phenylthiourea
- 1-ethyl-3-(1H-indol-3-yl)-1-phenylguanidine
Uniqueness
1-ethyl-3-(1H-indol-3-yl)-1-phenylurea is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its combination of the indole and phenylurea moieties makes it a versatile compound for various applications in scientific research and industry .
Properties
IUPAC Name |
1-ethyl-3-(1H-indol-3-yl)-1-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-2-20(13-8-4-3-5-9-13)17(21)19-16-12-18-15-11-7-6-10-14(15)16/h3-12,18H,2H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEQDUVAJLIWFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)NC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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